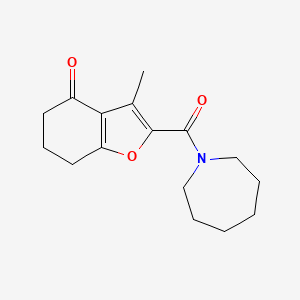
2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a benzofuran ring and an azepane ring. The synthesis of this compound involves several steps and requires specific reagents and conditions.
Mecanismo De Acción
The mechanism of action of 2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one is not fully understood. However, it has been shown to interact with several proteins and enzymes in the body, including histone deacetylases and metalloproteases. These interactions may play a role in the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases, which may lead to changes in gene expression and cell growth. It has also been shown to inhibit the activity of metalloproteases, which may play a role in the compound's potential anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one in lab experiments is its potential as a tool in chemical biology research. Its interactions with proteins and enzymes in the body may provide insight into the mechanisms of various biological processes. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research involving 2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its interactions with other proteins and enzymes in the body to gain a better understanding of its mechanism of action. Additionally, future research may focus on developing new synthesis methods for this compound to make it more accessible for lab experiments.
Conclusion:
In conclusion, 2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one is a chemical compound with potential applications in scientific research. Its complex synthesis method and interactions with proteins and enzymes in the body make it a promising tool in chemical biology research and a potential therapeutic agent for a variety of conditions. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one involves several steps. The first step is the condensation of 3-methyl-2-butanone with 2,3-dihydrobenzofuran in the presence of an acid catalyst. This reaction yields 3-methyl-6,7-dihydro-5H-1-benzofuran-4-one. The second step is the reaction of 3-methyl-6,7-dihydro-5H-1-benzofuran-4-one with phosgene to form 3-methyl-6,7-dihydro-5H-1-benzofuran-4-one-2-carbonyl chloride. The final step is the reaction of 3-methyl-6,7-dihydro-5H-1-benzofuran-4-one-2-carbonyl chloride with azepane in the presence of a base catalyst to form 2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one.
Aplicaciones Científicas De Investigación
2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one has potential applications in scientific research. It has been studied for its potential as a therapeutic agent for a variety of conditions, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a tool in chemical biology research.
Propiedades
IUPAC Name |
2-(azepane-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-14-12(18)7-6-8-13(14)20-15(11)16(19)17-9-4-2-3-5-10-17/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKPDOONYSLTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(6-bromo-1H-indole-2-carbonyl)amino]butanoate](/img/structure/B7529134.png)

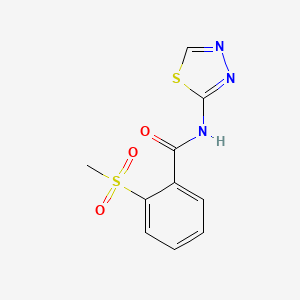
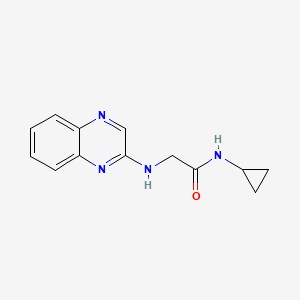

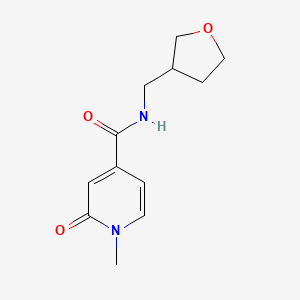
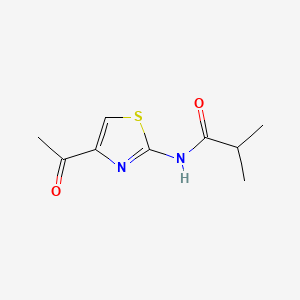
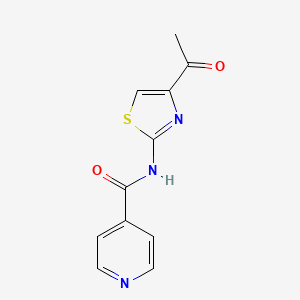
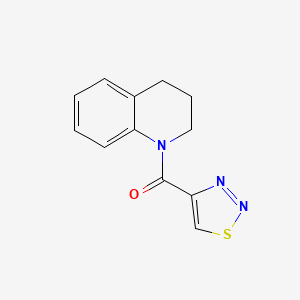
![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)

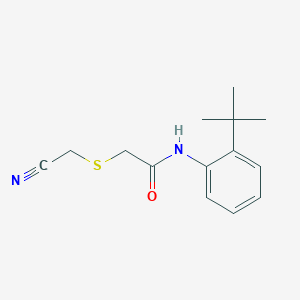

![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)